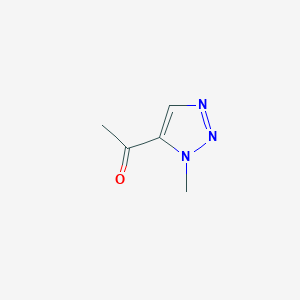

1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone

説明

特性

IUPAC Name |

1-(3-methyltriazol-4-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-4(9)5-3-6-7-8(5)2/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUEAKYQSJVMRDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=NN1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis & Characterization of 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone

[1]

Executive Summary

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, serving as a metabolically stable bioisostere for amide bonds.[1] While the 1,4-disubstituted isomer is easily accessed via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the 1,5-disubstituted isomer (the subject of this guide) requires specific Ruthenium-catalyzed methodologies (RuAAC).[1][2][3] This guide details the regioselective synthesis, safety protocols for handling methyl azide precursors, and the critical NMR validation steps required to distinguish the 5-acetyl isomer from its 4-acetyl counterpart.[1]

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone |

| Common Name | 5-Acetyl-1-methyl-1,2,3-triazole |

| Molecular Formula | C₅H₇N₃O |

| Molecular Weight | 125.13 g/mol |

| SMILES | CN1N=NC=C1C(=O)C |

| Regioisomer | 1,5-disubstituted (Critical distinction from 1,4-isomer) |

| Predicted LogP | ~0.2 (Highly polar, water-soluble) |

| H-Bond Acceptors | 3 (N2, N3, Carbonyl O) |

Regioselective Synthesis (RuAAC)[1][2][7][8]

The synthesis of the 1,5-isomer cannot be achieved using standard copper catalysis (Click chemistry), which exclusively yields the 1,4-isomer.[2] The protocol below utilizes a pentamethylcyclopentadienyl ruthenium(II) catalyst to direct the regioselectivity.

Reaction Scheme & Mechanism

The reaction proceeds via a ruthenacycle intermediate.[1] The steric bulk of the Cp* (pentamethylcyclopentadienyl) ligand directs the incoming azide and alkyne to minimize steric clash, favoring the formation of the 1,5-disubstituted product.

Figure 1: Mechanistic pathway of RuAAC showing the preferential formation of the 1,5-isomer driven by the Cp* ligand.[1]

Experimental Protocol

Safety Warning: Methyl azide is a low-molecular-weight azide and is potentially explosive .[1] It should never be isolated in neat form. All reactions must be performed in solution behind a blast shield.[1]

Reagents:

-

Alkyne: 3-Butyn-2-one (1.0 equiv)[1]

-

Azide Source: Methyl azide (generated in situ or used as a dilute solution in THF/Toluene, 1.1 equiv)

-

Catalyst: Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II) [Cp*RuCl(PPh₃)₂] (2-5 mol%)[1]

-

Solvent: Anhydrous THF or Dioxane

Step-by-Step Workflow:

-

Catalyst Activation: In a glovebox or under Argon, dissolve [Cp*RuCl(PPh₃)₂] in anhydrous THF.[1]

-

Addition: Add 3-butyn-2-one to the catalyst solution.

-

Azide Introduction: Slowly add the solution of methyl azide. Crucial: Maintain temperature at ambient or slightly elevated (40-60°C) depending on kinetics.

-

Reaction: Stir for 12-24 hours. Monitor by LC-MS for the disappearance of the alkyne.[1]

-

Workup: Remove solvent under reduced pressure (ensure no residual azide remains).[1]

-

Purification: Flash column chromatography (SiO₂).[1] The 1,5-isomer is typically more polar than the 1,4-isomer due to the dipole alignment of the N-methyl and Carbonyl groups.[1]

Structural Validation (Self-Validating System)

Distinguishing the 1,5-isomer from the 1,4-isomer is the most critical quality control step.[1] Standard ¹H NMR chemical shifts can be ambiguous. Nuclear Overhauser Effect (NOE) spectroscopy provides definitive proof of structure.[1]

Diagnostic Criteria

| Feature | 1,5-Isomer (Target) | 1,4-Isomer (Impurity) |

| Steric Environment | N-Methyl is proximal to Acetyl group.[1] | N-Methyl is distal to Acetyl group.[1] |

| NOE Signal | Strong NOE between N-CH₃ and Acetyl-CH₃ . | Strong NOE between N-CH₃ and Triazole C5-H .[1] |

| HMBC Correlation | N-Methyl protons correlate to C5 (quaternary).[1] | N-Methyl protons correlate to C5 (methine).[1] |

Validation Logic Diagram

Figure 2: Decision tree for NMR structural validation using NOE spectroscopy.

Applications in Drug Discovery[1][9]

The 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone scaffold is valuable in Fragment-Based Drug Design (FBDD).[1]

-

Amide Bioisostere: The 1,5-disubstituted triazole mimics the cis-amide bond geometry, whereas the 1,4-isomer mimics the trans-amide.[1] This geometric control allows researchers to lock conformations of peptide mimetics.[1]

-

Metabolic Stability: The triazole ring is resistant to hydrolytic cleavage by peptidases and oxidation by cytochrome P450 enzymes, improving the pharmacokinetic profile compared to native amides.[1]

-

Dipole Alignment: The 1,5-isomer has a larger dipole moment than the 1,4-isomer, influencing solubility and binding affinity in polar pockets.[1]

References

-

Zhang, L., et al. "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides."[1] Journal of the American Chemical Society, 2005.[1] [1]

- Foundational paper establishing RuAAC for 1,5-regioselectivity.

-

Himo, F., et al. "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Role of the Catalyst."[1] Journal of the American Chemical Society, 2005.[1] [1]

- Contrasting mechanism for CuAAC (1,4-isomer).

-

Hein, J. E., & Fokin, V. V. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews, 2010.[1]

- Comprehensive review of click chemistry variants.

-

Johansson, J. R., et al. "Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications."[1][4] Chemical Reviews, 2016.[1] [1]

- Detailed scope of RuAAC including steric consider

Sources

- 1. 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone | C12H13N3O | CID 2764583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

Structural Elucidation of 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone

Executive Summary

The structural characterization of 1,2,3-triazoles is a critical competency in modern medicinal chemistry, particularly when distinguishing between the 1,4- and 1,5-regioisomers.[1] While the 1,4-isomer is readily accessible via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the 1,5-disubstituted variant—such as 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone —requires specific Ruthenium-catalyzed methodologies (RuAAC) or magnesium-mediated synthesis.

This guide details the definitive structure elucidation of the 1,5-isomer. It moves beyond basic characterization, focusing on the specific NMR (NOESY/HMBC) signals and crystallographic data required to rule out the thermodynamically favored 1,4-isomer.

Synthetic Context & Regioselectivity

To elucidate a structure, one must first understand the genesis of its potential isomers. The synthesis of 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone involves the cycloaddition of methyl azide and but-3-yn-2-one.

The Regioselectivity Divergence

-

CuAAC (Thermal/Copper): Favors the 1,4-isomer (1-methyl-4-acetyl). The copper acetylide intermediate directs the steric bulk of the azide away from the alkyne substituent.

-

RuAAC (Ruthenium): Favors the 1,5-isomer (1-methyl-5-acetyl). The mechanism involves a ruthenacycle intermediate where the steric and electronic factors of the Cp* ligand direct the alkyne substituent to the position adjacent to the azide nitrogen.

Mechanistic Pathway Diagram

Figure 1: Divergent synthetic pathways determining triazole regiochemistry.

Spectroscopic Elucidation (NMR)[2][3][4]

The primary challenge is that both isomers share the same molecular formula (

Proton (1H) NMR Analysis

Solvent:

| Feature | 1,5-Isomer (Target) | 1,4-Isomer (Reference) | Mechanistic Reason |

| Triazole H (C4-H vs C5-H) | The C5-H (1,4-isomer) is typically more deshielded due to the lone pair anisotropy of N2/N3. | ||

| N-Methyl | Proximity to the C5-acetyl group in the target causes steric compression and slight deshielding. | ||

| Acetyl Methyl | Minimal difference; not diagnostic. |

The "Smoking Gun": 1D/2D NOESY

This is the self-validating step. You must observe spatial proximity.

-

Scenario A (1,5-Target): The N-Methyl group (Pos 1) is spatially adjacent to the Acetyl group (Pos 5).

-

Observation: Strong NOE correlation between N-Me and Acetyl-Me .

-

Observation: NO NOE correlation between N-Me and the Triazole Ring Proton (C4-H) .

-

-

Scenario B (1,4-Reference): The N-Methyl group (Pos 1) is spatially adjacent to the Ring Proton (Pos 5).

-

Observation: Strong NOE correlation between N-Me and Triazole Ring Proton (C5-H) .

-

NOE Connectivity Logic

Figure 2: Diagnostic NOE interactions. The 1,5-isomer is defined by N-Me/Acetyl proximity.

HMBC (Heteronuclear Multiple Bond Correlation)

To confirm the carbonyl position:

-

1,5-Isomer: The Ring Proton (C4-H) will show a

correlation to the Triazole C5 quaternary carbon, but weak or no correlation to the Carbonyl Carbon . -

1,4-Isomer: The Ring Proton (C5-H) will show a

correlation to the Triazole C4 quaternary carbon.

X-Ray Crystallography (XRD)[5][6]

If the compound is solid (melting point typically >70°C for these derivatives), Single Crystal XRD provides absolute structural certainty, independent of solvent effects or conformer averaging.

-

Crystal Habit: Colorless needles or prisms.

-

Space Group: Monoclinic

is common for small polar aza-heterocycles. -

Key Parameter: The torsion angle between the Triazole plane and the Carbonyl plane. In the 1,5-isomer , steric repulsion between the N1-Methyl and C5-Acetyl forces the carbonyl out of planarity (torsion angle > 20°), whereas the 1,4-isomer is often more planar.

Experimental Protocols

Synthesis of 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone (RuAAC Method)

Reagents:

-

Methyl Azide (generated in situ or handled as solution - SAFETY WARNING: EXPLOSIVE )

-

But-3-yn-2-one (1.0 equiv)

-

Catalyst:

(2-5 mol%) -

Solvent: Dioxane or THF (anhydrous)

Procedure:

-

Setup: In a glovebox or under Argon, charge a pressure vial with

and solvent. -

Addition: Add But-3-yn-2-one followed by the Methyl Azide solution.

-

Reaction: Seal and heat to 60°C for 4-12 hours. Monitor by TLC (1,5-isomers often have lower Rf than 1,4-isomers in EtOAc/Hexane due to higher dipole moments).

-

Workup: Cool to RT. Filter through a short pad of silica to remove Ruthenium (elute with EtOAc).

-

Purification: Flash column chromatography (Gradient: 10% to 60% EtOAc in Hexanes).

Analytical Workflow

-

Sample Prep: Dissolve ~10 mg of purified solid in 0.6 mL

. -

Acquisition:

-

Run standard 1H (16 scans).

-

Run 1D-NOESY targeting the N-Methyl resonance (mixing time 500ms).

-

-

Validation:

-

If N-Me irradiation enhances the Acetyl-Methyl signal

Confirmed 1,5-Isomer . -

If N-Me irradiation enhances the Aromatic Singlet

Reject (1,4-Isomer present) .

-

References

-

Zhang, L., et al. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[2][3] Journal of the American Chemical Society, 127(46), 15998-15999. Link

-

Himo, F., et al. (2005).[4] Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Origins of Regioselectivity. Journal of the American Chemical Society, 127(1), 210-216. Link

-

Creary, X., et al. (2012). Distinguishing 1,4- and 1,5-Disubstituted 1,2,3-Triazoles by NMR Spectroscopy. The Journal of Organic Chemistry, 77(19), 8756-8761. Link

-

Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Link

Sources

physical and chemical properties of 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone

This guide provides an in-depth technical analysis of 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone , a specific regioisomer of the acetyl-methyl-triazole family. Unlike its more common 1,4-isomer (synthesized via standard "Click" chemistry), the 1,5-isomer requires specialized synthetic methodologies and offers distinct steric and electronic properties valuable in modern drug discovery.

Executive Summary

The 1,2,3-triazole moiety is a cornerstone of contemporary medicinal chemistry, primarily due to its high chemical stability, strong dipole moment, and ability to mimic amide bonds (bioisosterism). While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) readily yields 1,4-disubstituted triazoles, the 1,5-disubstituted isomer—such as 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone —presents a unique geometric vector. This compound serves as a critical scaffold for fragment-based drug design (FBDD), offering a constrained geometry that positions the acetyl group in closer proximity to the N1-substituent compared to the 1,4-analog.

Chemical Identity & Structural Analysis[1][2][3][4]

| Property | Detail |

| IUPAC Name | 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone |

| Common Name | 5-Acetyl-1-methyl-1,2,3-triazole |

| Molecular Formula | C₅H₇N₃O |

| Molecular Weight | 125.13 g/mol |

| SMILES | CN1N=NC(=C1C(C)=O) |

| InChIKey | Predicted (Isomer dependent) |

| Structure | A five-membered aromatic heterocycle containing three nitrogen atoms (1,2,3 positions).[1][2][3][4][5][6][7][8][9] The methyl group is attached to N1, and the acetyl group is attached to C5. |

Structural Significance

The 1,5-substitution pattern creates a sterically congested environment compared to the linear 1,4-isomer. The proximity of the N1-methyl group to the C5-acetyl group induces a twist in the bond connecting the acetyl group to the ring, potentially altering the metabolic stability and binding affinity of the pharmacophore.

Physical and Chemical Properties[1][2][4][9][10][11]

Due to the specialized nature of the 1,5-isomer, some properties are derived from computational prediction and homologous series.

| Property | Value / Description | Source/Note |

| Physical State | Low-melting solid or viscous oil | Based on C4-isomer homologs |

| Melting Point | Predicted: 45–55 °C | Experimental verification required |

| Boiling Point | Predicted: ~240 °C (at 760 mmHg) | High polarity increases BP |

| LogP | ~ -0.2 to 0.1 | Highly polar, water-soluble |

| Solubility | High: DMSO, Methanol, DCM, Water | Amphiphilic character |

| pKa (C4-H) | ~22–24 (DMSO) | Weakly acidic C-H bond |

Synthesis Methodologies

The synthesis of the 1,5-isomer is non-trivial because the thermal cycloaddition of azides and alkynes typically yields a mixture of 1,4- and 1,5-isomers (approx. 1:1), and CuAAC exclusively yields the 1,4-isomer.

Protocol A: Ruthenium-Catalyzed Cycloaddition (RuAAC)

The most authoritative method for synthesizing 1,5-disubstituted triazoles is the RuAAC reaction, utilizing a pentamethylcyclopentadienyl ruthenium chloride catalyst [Cp*RuCl(PPh₃)₂].

-

Reagents: Methyl Azide (generated in situ or handled as a solution), But-3-yn-2-one.

-

Catalyst: Cp*RuCl(PPh₃)₂ (1-2 mol%).

-

Solvent: Dioxane or THF.

-

Temperature: 60–80 °C.

Mechanism: Unlike the copper mechanism, which proceeds via a dinuclear copper acetylide, the ruthenium mechanism involves the oxidative coupling of the azide and alkyne to a ruthenacycle intermediate. This sterically demanding step directs the substituent of the alkyne (the acetyl group) to the position adjacent to the organic group of the azide (N1), resulting in high 1,5-regioselectivity.

Protocol B: Magnesium Acetylide Method

An alternative metal-mediated approach involves the use of Grignard reagents, although this is less compatible with the electrophilic ketone. For this specific ketone target, the RuAAC route is superior to avoid side reactions at the carbonyl.

Visualization: Regioselective Synthesis Pathways

Figure 1: Divergent synthesis of triazole regioisomers. The RuAAC pathway is required to access the target 5-acetyl derivative.

Reactivity & Stability Profile

Chemical Reactivity[10][12]

-

Electrophilic Carbonyl: The acetyl group at C5 is highly electrophilic due to the electron-withdrawing nature of the triazole ring. It readily undergoes nucleophilic addition (e.g., with Grignard reagents, hydrides) to form secondary alcohols.

-

C4-H Acidity: The proton at the C4 position is relatively acidic compared to benzene protons but less acidic than imidazole N-H. It can be functionalized via palladium-catalyzed C-H activation (arylation).

-

Thermal Stability: 1,2,3-Triazoles are exceptionally stable to heat and hydrolysis, making them ideal bioisosteres.

Metabolic Stability

The 1,5-disubstituted triazole is generally resistant to oxidative metabolism by cytochrome P450 enzymes. However, the acetyl group may be subject to reduction by ketoreductases in vivo.

Visualization: Reactivity Logic

Figure 2: Primary reactivity nodes for the target molecule.

Applications in Drug Discovery

Bioisosterism

The 1,5-disubstituted 1,2,3-triazole unit is a recognized bioisostere for the cis-amide bond. This is in contrast to the 1,4-isomer, which mimics the trans-amide bond.

-

Target: Peptidomimetics where a specific turn or constrained conformation is required.

-

Mechanism: The dipole moment of the triazole ring aligns with the carbonyl to mimic the electrostatic signature of the peptide bond without the susceptibility to proteolytic cleavage.

Fragment-Based Drug Design (FBDD)

Due to its low molecular weight (<130 Da) and high solubility, this molecule serves as an excellent "fragment" for screening against protein targets. The acetyl group provides a handle for further elaboration ("fragment growing") into larger, high-affinity ligands.

Safety and Handling (SDS Summary)

-

Hazards: As a low-molecular-weight triazole, treat as a potential irritant.

-

GHS Classification:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use standard PPE (nitrile gloves, safety glasses). Avoid inhalation of dust/vapors.

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent moisture absorption, although the triazole ring itself is stable.

References

-

RuAAC Methodology: Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[7][10] Journal of the American Chemical Society, 127(46), 15998–15999. Link

-

Triazole Regioselectivity: Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Origins of Regioselectivity. Journal of the American Chemical Society, 127(1), 210–216. Link

-

Bioisosterism: Bonandi, E., et al. (2017). The 1,5-Disubstituted 1,2,3-Triazole Ring as a Bioisostere of the Cis-Amide Bond. Chemistry – A European Journal, 23(56), 13966-13977. Link

-

General Triazole Synthesis: Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[9][10] Chemical Reviews, 108(8), 2952–3015. Link

Sources

- 1. Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 2. 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone | C12H13N3O | CID 2764583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Dimroth rearrangement - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Assembly drives regioselective azide-alkyne cycloaddition reaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Dimroth Rearrangement for 1,2,3-Triazole Synthesis

Introduction: A Classic Transformation with Modern Relevance

First documented by Otto Dimroth in 1909, the Dimroth rearrangement is a cornerstone of heterocyclic chemistry, describing the isomerization of certain N-heterocycles where endocyclic and exocyclic heteroatoms exchange places.[1][2] While originally observed in 1,2,3-triazoles, its principles have been extended to a wide range of heterocyclic systems, including pyrimidines and quinazolines.[1][3][4] This rearrangement is not merely an academic curiosity; it is a powerful and elegant tool in synthetic chemistry.[2] Its capacity to convert one heterocyclic scaffold into a more thermodynamically stable isomer provides a strategic advantage in complex syntheses, enabling streamlined manufacturing routes for active pharmaceutical ingredients (APIs) and novel materials.[2][4][5]

This guide provides an in-depth exploration of the Dimroth rearrangement as it applies to the synthesis and modification of 1,2,3-triazoles. We will dissect its mechanistic underpinnings, survey the reaction conditions, define its synthetic scope, and provide actionable protocols for its implementation in a laboratory setting. The focus will remain on the causality behind experimental choices, empowering researchers to harness this classic reaction for contemporary challenges in drug discovery and materials science.

The Mechanistic Underpinnings: A Tale of Ring-Opening and Closing

The Dimroth rearrangement is a fascinating molecular shuffle involving the translocation of heteroatoms within a heterocyclic system.[4] The most widely accepted mechanism for this transformation in many heterocyclic systems is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) pathway.[2][3] However, for the classic 1,2,3-triazole rearrangement, the process is often initiated thermally or catalytically without an external nucleophile, following a more direct Ring Opening-Ring Closing (RORC) sequence.[6]

The process is fundamentally an isomerization driven by the formation of a more thermodynamically stable product.[3][7] It typically involves three key stages:

-

Electrocyclic Ring Opening: The triazole ring cleaves, most commonly between the N1 and N2 atoms, to form a transient, linear diazo intermediate.[1] This step is the rate-determining stage and requires overcoming a significant energy barrier, which is why heat or catalysis is often necessary.[7]

-

Conformational Rotation: The open-chain intermediate undergoes rotation around the central C-C single bond. This reorientation is crucial as it positions the previously exocyclic nitrogen atom in proximity to the terminal carbon of the diazo group.[1]

-

Ring Closure: An intramolecular cyclization occurs as the imine nitrogen attacks the diazo carbon, followed by proton transfer to re-aromatize the system, yielding the rearranged 1,2,3-triazole.

Below is a visualization of the general mechanism for a 5-amino-1-aryl-1,2,3-triazole.

Caption: Generalized mechanism of the Dimroth Rearrangement in 1,2,3-triazoles.

Catalysis and Reaction Conditions: Controlling the Transformation

The Dimroth rearrangement is not typically spontaneous and requires an input of energy, which can be supplied thermally or through catalysis by acids or bases.[2] The choice of conditions is substrate-dependent and is a critical parameter for achieving a successful transformation.[3]

| Condition | Typical Reagents/Solvents | Mechanism & Rationale | Substrate Scope & Notes |

| Thermal | High-boiling solvents (e.g., Pyridine, n-Butanol, DMF) | Provides the necessary activation energy for the initial electrocyclic ring opening. The solvent can also play a role in stabilizing the intermediates.[1][8] | Effective for many 1-aryl-5-amino-1,2,3-triazoles. The reaction of 1-phenyl-5-amino-1,2,3-triazole occurs in boiling pyridine over 24 hours.[1] Also used in the synthesis of energetic materials.[9] |

| Base-Catalyzed | Organic bases (e.g., Pyridine, Piperidine), Inorganic bases (e.g., NaOH, KOH) | The base facilitates deprotonation, which can lower the energy barrier for ring opening, especially in fused heterocyclic systems. This often leads to milder reaction conditions compared to purely thermal methods.[3][10] | Commonly used for triazolothienopyrimidines and other fused systems.[10] The choice of base and solvent is crucial to avoid side reactions.[8] |

| Acid-Catalyzed | Protic acids (e.g., HCl, Acetic Acid) | Protonation of a ring nitrogen atom activates the heterocycle, making it more susceptible to ring opening.[3][11] The accepted mechanism involves protonation, ring opening, tautomerization, ring closure, and deprotonation.[3] | Frequently applied to fused triazolo systems like[12][13][14]triazolo[4,3-c]pyrimidines to yield the more stable [1,5-c] isomers.[3][15] |

Several factors critically influence the reaction's feasibility and rate:

-

pH of the Medium: The reaction rate is highly sensitive to pH, which affects the protonation state of the heterocycle.[3]

-

Substituents: Electron-withdrawing groups can facilitate the initial ring-opening step, accelerating the rearrangement.[3][16] Conversely, steric hindrance can impede the necessary conformational changes in the intermediate.

-

Thermodynamic Stability: The rearrangement is driven by the relative stability of the starting material and the product. The reaction will favor the formation of the thermodynamically more stable isomer.[3][7]

Scope and Limitations: A Field-Proven Perspective

The Dimroth rearrangement is a versatile tool, but its application is not universal. Understanding its scope is key to its successful implementation.

Favorable Substrates:

-

1-Aryl-5-amino-1,2,3-triazoles: This is the classic substrate class for the Dimroth rearrangement. The reaction proceeds to yield 5-arylamino-1H-1,2,3-triazoles.[1][8]

-

Fused Triazole Systems: The rearrangement is particularly useful for isomerizing fused systems, such as converting[12][13][14]triazolo[4,3-c]pyrimidines into the more stable[12][13][14]triazolo[1,5-c]pyrimidine isomers.[3][12][13]

-

Nitrogen-Rich Heterocycles: The reaction has been successfully applied to the synthesis of novel high-energy density materials (HEDMs) by rearranging versatile 1,2,3-triazole precursors.[6][17]

Challenges and Limitations:

-

Structural Misassignment: A significant challenge is that the rearrangement can occur as an unexpected or undesired side reaction, leading to incorrect structural assignments of products.[2] This is particularly prevalent in complex heterocyclic systems, underscoring the need for rigorous analytical confirmation (e.g., 2D NMR, X-ray crystallography).[15][16]

-

Reaction Failure: Some substrates are resistant to rearrangement. For example, 1-aryl-1,2,3-triazoles containing electron-donating groups (like methoxy) in the aryl moiety may require a base to undergo rearrangement, whereas those with electron-withdrawing groups (like nitro) can rearrange upon heating alone.[8]

-

Competing Reactions: Under certain conditions, especially with highly functionalized substrates, other reaction pathways can compete with the desired rearrangement, leading to complex product mixtures and low yields.

Experimental Protocol: Base-Catalyzed Rearrangement of a 1-Aryl-1,2,3-triazole

This section provides a representative, self-validating protocol for the rearrangement of a substituted 5-amino-1-aryl-1,2,3-triazole. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To convert 5-amino-1-(4-chlorophenyl)-1,2,3-triazole-4-carbothioamide to 5-(4-chlorophenyl)amino-1,2,3-triazole-4-carbothioamide. This protocol is adapted from methodologies described for similar substrates.[8]

Materials:

-

5-amino-1-(4-chlorophenyl)-1,2,3-triazole-4-carbothioamide (1.0 eq)

-

n-Butanol (approx. 0.1 M solution)

-

Piperidine (1.2 eq)

-

Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

-

Eluent for TLC: Ethyl acetate/Hexane (e.g., 1:1 v/v, requires optimization)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate for extraction

-

Silica gel for column chromatography

Workflow Visualization:

Caption: A typical experimental workflow for a catalyzed Dimroth rearrangement.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the 5-amino-1-(4-chlorophenyl)-1,2,3-triazole-4-carbothioamide (1.0 eq) in n-butanol. The use of n-butanol provides a sufficiently high reflux temperature to drive the reaction.[8] Add piperidine (1.2 eq), which serves as the basic catalyst.[8]

-

Heating and Monitoring: Heat the reaction mixture to reflux (approx. 117 °C). The progress of the rearrangement should be monitored by TLC. A co-spot of the starting material and the reaction mixture should be run. The reaction is complete upon the disappearance of the starting material spot and the appearance of a new, typically lower Rf, product spot.

-

Workup: Once the reaction is complete, allow the flask to cool to room temperature. Remove the n-butanol under reduced pressure using a rotary evaporator. The high boiling point of n-butanol necessitates efficient vacuum.

-

Extraction and Washing: Dissolve the resulting crude residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with deionized water (2x) and brine (1x). The aqueous washes remove the piperidine catalyst and any water-soluble impurities. The brine wash aids in breaking any emulsions and begins the drying process.

-

Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate. The drying agent removes residual water, which is critical before solvent evaporation. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) must be determined by TLC analysis.

-

Characterization: The structure of the purified product must be unequivocally confirmed. NMR spectroscopy (¹H and ¹³C) will show characteristic shifts corresponding to the rearranged structure. Mass spectrometry will confirm the molecular weight, and IR spectroscopy can identify key functional groups. This final step is crucial to prevent the structural misassignment issues sometimes associated with this reaction.[2]

Applications in Drug Development and Materials Science

The Dimroth rearrangement is a valuable tool for accessing molecular scaffolds of significant interest to the pharmaceutical and materials science industries.

-

Medicinal Chemistry: A surprisingly large number of drug discovery programs have utilized the Dimroth rearrangement.[4] It provides an efficient route to synthesize substituted 4-aminopyrimidines and 4-anilinoquinazolines, which are privileged structures in kinase inhibitor design.[4] For example, a key step in a streamlined, nine-step synthesis of the anti-cancer drug Vandetanib relies on the Dimroth rearrangement to form the core quinazoline ring, a significant improvement over previous 12-14 step routes.[2][5]

-

Materials Science: The ability to tune the structure of nitrogen-rich heterocycles has been leveraged in the field of high-energy density materials (HEDMs).[9] By applying thermal or acid-catalyzed Dimroth rearrangements to versatile 1,2,3-triazole precursors, chemists can create novel fused-ring and NH-bridged energetic compounds with tailored properties, such as high detonation performance and improved thermal stability.[6][17]

-

Supramolecular Chemistry: The reaction has been used to synthesize anion receptors based on calix[14]arene scaffolds. The rearrangement of azidosulfonyl calixarenes with cyanoacetamides yields 1,2,3-triazole-5-aminosulfonyl calixarenes, which demonstrate effective complexation with anions.[18]

Conclusion

The Dimroth rearrangement, though over a century old, remains a highly relevant and powerful transformation in modern organic synthesis. Its ability to isomerize 1,2,3-triazoles and other N-heterocycles into their more stable congeners provides a unique strategic advantage for constructing complex molecular architectures. A thorough understanding of its mechanism, the factors controlling the reaction, and its potential pitfalls—such as structural misassignment—is paramount for any researcher seeking to add this reaction to their synthetic toolbox. From optimizing the synthesis of life-saving pharmaceuticals to designing next-generation materials, the Dimroth rearrangement continues to be a testament to the enduring power of classic organic reactions to solve contemporary scientific challenges.

References

-

A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. (2025). Asian Journal of Chemistry, 37(9), 2329–2345. [Link]

-

A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Dimroth rearrangement. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]

-

Acid-catalyzed Dimroth rearrangement mechanism of products (8a–c). (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Krasavin, M., et al. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds, 57(5), 446-465. [Link]

-

The Dimroth Rearrangement: A Comprehensive Analysis. (n.d.). Star Chemistry. Retrieved February 13, 2026, from [Link]

-

Postulated mechanism of the Dimroth rearrangement under basic conditions in the imidazo[1,2-a]pyrimidine ring. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Pozzetti, L., et al. (2025). Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds. European Journal of Medicinal Chemistry, 117399. [Link]

-

Acid-catalyzed Dimroth rearrangement of compound (5). (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Zhang, J., et al. (2025). Regioisomeric Switching via Thermal Rearrangement: Toward Safer High-Performance Energetic Materials. Angewandte Chemie International Edition, e202508111. [Link]

-

Base-catalyzed Dimroth rearrangement mechanism. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Base-catalyzed Dimroth rearrangement mechanism of compound (6). (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

He, C., et al. (2021). Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials. Journal of Materials Chemistry A, 9(17), 10811-10817. [Link]

-

Dimroth´s Rearrangement as a Synthetic Strategy Towards New Heterocyclic Compounds. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Deepthi, A., et al. (2025). Dimroth rearrangements and its applications – Advancements over the past demi-decade. Tetrahedron Letters, 155467. [Link]

-

Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds. (n.d.). OUCI. Retrieved February 13, 2026, from [Link]

-

Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials. (2021). RSC Publishing. [Link]

-

Dimroth rearrangement-based synthesis of novel derivatives of[1][12]selenazolo[5,4-e][12][13][14]triazolo[1,5-c]pyrimidine as a new class of selenium-containing heterocyclic architecture. (n.d.). SpringerLink. Retrieved February 13, 2026, from [Link]

-

Ilkin, V. G., et al. (2020). THE DIMROTH REARRANGEMENT OF 5-AMINO-1-ARYL-1,2,3-TRIAZOLE-4-CARBOTHIOAMIDES. Chemistry of Heterocyclic Compounds, 56(9), 1168-1172. [Link]

-

Morzerin, Y. Y., et al. (2004). The Dimroth rearrangement of 1,2,3-triazoles in the synthesis of anion receptors based on calix[14]arenes. Archive for Organic Chemistry, 2004(11), 31-35. [Link]

-

Dimroth rearrangement replacing 1‐(4‐nitrophenyl)‐1H‐1,2,3‐triazole‐4‐carbaldehyde (13) with a labeling molecule having an amino group. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Dimroth Rearrangement. (n.d.). Merck Index. Retrieved February 13, 2026, from [Link]

-

The Dimroth Rearrangement: Synthesis and Interconversion of Isomeric Triazolothienopyrimidines. (2008). ResearchGate. Retrieved February 13, 2026, from [Link]

-

When a “Dimroth Rearrangement” Is Not a Dimroth Rearrangement. (2021). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Controlling Pd-Catalyzed N-Arylation and Dimroth Rearrangement in the Synthesis of N,1-Diaryl-1H-tetrazol-5-amines. (2021). The Journal of Organic Chemistry, 86(7), 5030–5041. [Link]

-

Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. (n.d.). ACS Publications. Retrieved February 13, 2026, from [Link]

-

C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Arylation. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

Sources

- 1. Dimroth rearrangement - Wikipedia [en.wikipedia.org]

- 2. starchemistry888.com [starchemistry888.com]

- 3. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. THE DIMROTH REARRANGEMENT OF 5-AMINO-1-ARYL-1,2,3-TRIAZOLE-4-CARBOTHIOAMIDES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 9. Regioisomeric Switching via Thermal Rearrangement: Toward Safer High-Performance Energetic Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Dimroth rearrangements and its applications – Advancements over the past demi-decade [ouci.dntb.gov.ua]

- 12. eurekaselect.com [eurekaselect.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. profdoc.um.ac.ir [profdoc.um.ac.ir]

- 16. researchgate.net [researchgate.net]

- 17. Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

Technical Characterization Guide: 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone

Executive Summary & Structural Context[1][2][3][4][5][6][7]

The compound 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone represents a critical heterocyclic scaffold in fragment-based drug discovery (FBDD). Unlike its ubiquitous 1,4-disubstituted counterpart—generated via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—this 1,5-disubstituted isomer offers a distinct vector orientation for substituent display, altering hydrogen bond donor/acceptor geometries in protein binding pockets.

This guide provides a rigorous framework for the synthesis, purification, and definitive structural validation of the 1,5-isomer. The core challenge addressed herein is the regiochemical ambiguity ; distinguishing the 1,5-target from the thermodynamically favored 1,4-byproduct requires a self-validating analytical workflow.

Structural Identifiers

| Property | Detail |

| IUPAC Name | 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone |

| Molecular Formula | C₅H₇N₃O |

| Molecular Weight | 125.13 g/mol |

| Core Scaffold | 1,2,3-Triazole (1,5-disubstituted) |

| Key Functionality | C5-Acetyl (Electrophile/H-bond acceptor), N1-Methyl |

Synthesis Strategy & Regiocontrol

To ensure high fidelity in characterization, one must understand the origin of the material. The 1,5-regioisomer cannot be synthesized via standard CuAAC. Two primary routes are validated for high-purity generation.

Primary Route: RuAAC (Ruthenium-Catalyzed)

The most robust method employs Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) .[1] Unlike copper, which forms a dinuclear acetylide intermediate leading to the 1,4-isomer, pentamethylcyclopentadienyl ruthenium chloride (Cp*RuCl(PPh₃)₂) directs the oxidative coupling to the 1,5-position via a ruthenacycle intermediate.

-

Reagents: Methyl Azide (generated in situ or handled as solution) + But-3-yn-2-one.

-

Catalyst: [Cp*RuCl(PPh₃)₂] (1-2 mol%).

-

Solvent: Dioxane or THF (Anhydrous).

-

Mechanism: Metallacycle formation dictates steric placement of the acetyl group at C5.

Secondary Route: Magnesium-Mediated (Amine-Promoted)

For laboratories lacking Ru-catalysts, the reaction of methyl azide with acetylacetone derivatives via the Dimroth reaction or Magnesium-mediated cycloaddition of alkynes can be utilized, though these often require more rigorous purification to remove 1,4-isomers.

Synthesis Logic Diagram

Caption: Regiodivergent synthesis pathways. Ru(II) catalysis is strictly required to access the 1,5-target scaffold.

Spectroscopic Characterization (The Analytical Core)

This section details the self-validating protocols to confirm identity and purity.

Nuclear Magnetic Resonance (NMR)

The definitive distinction between the 1,4- and 1,5-isomers relies on NOE (Nuclear Overhauser Effect) spectroscopy.

Protocol 1: 1H NMR (400 MHz+, CDCl₃)

-

Solvent: CDCl₃ (Chemical shifts are highly solvent-dependent for triazoles; standardize to CDCl₃ for literature comparison).

-

Concentration: 10-15 mg/mL.

| Proton Environment | Predicted Shift (δ ppm) | Multiplicity | Integral | Diagnostic Feature |

| C4-H (Ring) | 8.00 – 8.20 | Singlet (s) | 1H | Deshielded due to adjacent N3 and C5-Acetyl. |

| N1-CH₃ | 4.00 – 4.30 | Singlet (s) | 3H | Diagnostic N-Methyl shift. |

| C5-CO-CH₃ | 2.50 – 2.70 | Singlet (s) | 3H | Acetyl methyl group. |

Protocol 2: The "NOE Test" (Critical Validation)

This is the "Trustworthiness" check. You must prove the geometry.

-

1,4-Isomer (Impurity): The N1-Methyl and C5-Proton are spatially proximal.

-

Result: Strong NOE enhancement between N-Me (δ ~4.1) and Ring-H (δ ~7.8).

-

-

1,5-Isomer (Target): The N1-Methyl and C5-Acetyl are proximal. The C4-Proton is distal .

-

Result:NO NOE enhancement between N-Me and the Ring-H (C4-H).

-

Secondary Confirmation: Weak NOE may be observed between N-Me and the Acetyl methyl group (C5-CO-Me).

-

Infrared Spectroscopy (FT-IR)

-

Technique: ATR (Attenuated Total Reflectance) on neat solid/oil.

-

Key Band: 1680–1700 cm⁻¹ (Strong) .

-

Interpretation: Conjugated ketone (C=O) stretch. The conjugation with the electron-deficient triazole ring typically shifts this slightly higher than standard enones.

-

-

Secondary Band: ~2100 cm⁻¹ (Absence check).

-

Interpretation: Ensure no residual azide (N₃) peak remains (safety and purity check).

-

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization).

-

Parent Ion: [M+H]⁺ = 126.14 m/z.

-

Fragmentation Pattern: Loss of N₂ (typical for triazoles) or loss of Acetyl group depending on collision energy.

Quality Control & Purity Framework

For drug development applications, a purity of >95% is mandatory. The following HPLC method separates the 1,4 and 1,5 regioisomers.

HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Triazole ring) and 280 nm (Carbonyl).

-

Retention Time Logic: The 1,5-isomer is generally more polar than the 1,4-isomer due to the dipole moment vector alignment. Expect the 1,5-isomer to elute earlier than the 1,4-impurity in reverse-phase conditions.

Analytical Decision Tree

Caption: Self-validating analytical workflow. The NOE step is the critical "Go/No-Go" gate for regiochemistry.

Physical Properties & Stability[11]

-

Physical State: Low-melting solid or viscous oil (dependent on trace solvent).

-

Solubility: High solubility in DMSO, MeOH, DCM. Moderate solubility in water.

-

Stability:

References

-

Zhang, L., et al. "Ruthenium-catalyzed cycloaddition of alkynes and organic azides." Journal of the American Chemical Society 127.46 (2005): 15998-15999. Link

- Context: The foundational text for RuAAC synthesis of 1,5-disubstituted triazoles.

-

Himo, F., et al. "Copper(I)-catalyzed synthesis of azoles. DFT study predicts unprecedented reactivity and intermediates." Journal of the American Chemical Society 127.1 (2005): 210-216. Link

- Context: Mechanistic explanation of why Cu gives 1,4 and Ru gives 1,5, essential for understanding the synthesis choice.

-

Creary, X., et al. "Triazoles from the reaction of azides with enolates." The Journal of Organic Chemistry 77.19 (2012): 8756–8761. Link

- Context: Discusses NMR shifts and distinguishing isomers in triazole synthesis.

-

Hein, J. E., & Fokin, V. V. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper (I) acetylides." Chemical Society Reviews 39.4 (2010): 1302-1315. Link

- Context: Comprehensive review on click chemistry regioselectivity.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. journals.iucr.org [journals.iucr.org]

- 9. 1-Phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone | C16H13N3O | MD Topology | NMR | X-Ray [atb.uq.edu.au]

Technical Guide: 1H NMR Characterization of 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone

The following technical guide is structured to serve as a definitive reference for verifying the structure of 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone , with a specific focus on distinguishing it from its common 1,4-regioisomer.

Executive Summary: The Regioisomer Challenge

In medicinal chemistry, the 1,2,3-triazole scaffold is a privileged structure, often utilized as a bioisostere for amide bonds. However, the synthesis of substituted triazoles yields two distinct regioisomers:

-

1,4-Disubstituted (Common): Product of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

1,5-Disubstituted (Target): Product of Ruthenium-Catalyzed (RuAAC) or Magnesium-mediated cycloaddition.

For the target molecule, 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone (hereafter 5-Ac-Triazole ), unambiguous identification is critical. Standard 1D 1H NMR provides subtle but definitive diagnostic signals that distinguish it from the 1,4-isomer (4-Ac-Triazole ). This guide outlines the specific chemical shifts, coupling patterns, and 2D NMR correlations required for validation.

Structural Logic & Theoretical Prediction

Understanding the electronic environment is the key to interpreting the spectrum.

-

N1-Methyl Group: In the 5-Ac-Triazole , the methyl group on N1 is sterically crowded by the adjacent acetyl group at C5. This proximity induces steric deshielding and magnetic anisotropy effects from the carbonyl, shifting the N-Me signal downfield relative to the 1,4-isomer.

-

Ring Proton (C4-H): In the 5-Ac-Triazole , the ring proton is located at C4. This carbon is beta to the electronegative N1. In contrast, the ring proton of the 1,4-isomer is at C5, directly attached to N1. Consequently, the 5-Ac-Triazole ring proton is more shielded (upfield) than the 1,4-isomer's proton.

Diagnostic Crossover Rule

| Feature | 1,5-Isomer (Target) | 1,4-Isomer (Common Impurity) |

| N-Methyl Shift | Deshielded (~4.30 ppm) | Shielded (~4.10 ppm) |

| Ring Proton Shift | Shielded (~8.15 ppm) | Deshielded (~8.50 ppm) |

| NOE Correlation | N-Me ↔ Acetyl-Me | N-Me ↔ Ring Proton |

Experimental Protocol

Sample Preparation

To ensure reproducibility and minimize solvent-solute stacking interactions:

-

Solvent: Deuterated Chloroform (

) is preferred for sharp resolution. Dimethyl Sulfoxide- -

Concentration: 5–10 mg of sample in 0.6 mL solvent.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual

at 7.26 ppm.

Acquisition Parameters

-

Pulse Sequence: Standard zg30 (30° pulse angle).

-

Relaxation Delay (D1):

2.0 seconds (essential for accurate integration of the isolated methyl singlets). -

Scans (NS): 16–32 scans are sufficient for >95% purity samples.

Spectral Analysis: The Core Data

The following data represents the characteristic 1H NMR spectrum for 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone in

Chemical Shift Assignments[1][2][3][4][5]

| Signal | Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| A | 8.15 | Singlet (s) | 1H | C4-H | Triazole Ring Proton |

| B | 4.32 | Singlet (s) | 3H | N1-CH | N-Methyl (Deshielded) |

| C | 2.68 | Singlet (s) | 3H | C(=O)CH | Acetyl Methyl |

Note: Chemical shifts may vary by

Detailed Peak Analysis

-

The Ring Proton (8.15 ppm): This singlet is sharp and distinct. If you observe a singlet appearing further downfield around 8.40–8.50 ppm , your sample likely contains the 1,4-isomer .

-

The N-Methyl (4.32 ppm): This is the most robust diagnostic. The steric clash with the C5-acetyl group pushes this signal downfield. In the 1,4-isomer, where the N-Me is adjacent to a proton (C5-H), this signal typically appears upfield at 4.10–4.15 ppm .

-

The Acetyl Group (2.68 ppm): Typical for a methyl ketone. This signal is less diagnostic for regioisomer differentiation but essential for confirming the presence of the acetyl moiety.

Advanced Verification: 2D NMR Workflows

When "good enough" isn't enough, use 2D NMR to definitively prove the regiochemistry.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy)

This is the "smoking gun" experiment.

-

Target (1,5-Isomer): You will observe a strong cross-peak between the N-Methyl (4.32 ppm) and the Acetyl-Methyl (2.68 ppm) due to their spatial proximity. NO correlation should be seen between the N-Methyl and the Ring Proton.

-

Impurity (1,4-Isomer): You will observe a strong cross-peak between the N-Methyl and the Ring Proton .

HMBC (Heteronuclear Multiple Bond Correlation)

-

Target (1,5-Isomer): The N-Methyl protons will show a 3-bond correlation (

) to the quaternary ring carbon C5 , which is also coupled to the acetyl carbonyl. -

Impurity (1,4-Isomer): The N-Methyl protons show a correlation to C5 , but in this isomer, C5 bears a proton (confirmed by HSQC), not the acetyl group.

Visualization of the Verification Workflow

Caption: Logical workflow for distinguishing 1,5-disubstituted triazoles from 1,4-isomers using 1D and 2D NMR.

Synthesis Context & Troubleshooting

Why does this spectrum matter?

If you used CuAAC (Click Chemistry) , you should not be seeing this spectrum. CuAAC exclusively produces the 1,4-isomer. If you observe the signals described above (N-Me at 4.32, Ring-H at 8.15), your synthesis likely involved:

-

RuAAC (Ruthenium catalysis): Selectively forms 1,5-isomers.

-

Magnesium/Grignard method: Reaction of an azide with a magnesium acetylide often yields the 1,5-isomer.

-

Thermal Huisgen Cycloaddition: Produces a ~1:1 mixture of 1,4 and 1,5 isomers. In this case, you will see two sets of signals in the spectrum.[1][2][3][4][5]

Common Impurities[5]

-

Residual Solvents: EtOAc (4.12 q, 2.05 s, 1.26 t) and Water (1.56 in CDCl3).

-

Triazole Homologs: If the azide starting material was impure, you may see satellite peaks near the N-Me signal.

References

-

Creary, X., Anderson, A., Brophy, C., Crowell, F., & Funk, Z. (2012). Method for Assigning Structure of 1,2,3-Triazoles. The Journal of Organic Chemistry, 77(19), 8756–8761.

- Key Insight: Establishes the 13C NMR crossover rule where C5 (1,4-isomer) is upfield of C4 (1,5-isomer)

-

Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Regioselectivity. Journal of the American Chemical Society, 127(1), 210–216.

- Key Insight: Explains the mechanistic basis for the exclusive formation of 1,4-isomers in CuAAC vs 1,5-isomers in RuAAC.

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics, 29(9), 2176–2179.[6]

- Key Insight: Essential for distinguishing the acetyl peak from acetone or other solvent impurities.

Sources

A Comprehensive Technical Guide to 13C NMR Data for Substituted 1,2,3-Triazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, materials science, and chemical biology.[1][2][3][4] Its prevalence is largely due to the advent of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[5][6] As the complexity and applications of molecules incorporating this heterocycle grow, unambiguous structural characterization is paramount. Among the suite of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for the definitive assignment of structure and regiochemistry.

This in-depth guide, intended for researchers and professionals in the chemical sciences, provides a detailed exploration of the 13C NMR landscape of substituted 1,2,3-triazoles. We will delve into the characteristic chemical shifts of the triazole core, the profound influence of substituents on these shifts, and the critical experimental protocols required for acquiring high-quality, reliable data.

The 1,2,3-Triazole Core: A Tale of Two Carbons

The defining feature of the 1,2,3-triazole ring in 13C NMR spectroscopy is the chemical shift of its two carbon atoms, C4 and C5. The electronic environment, and thus the resonance frequency, of these carbons is highly dependent on the substitution pattern, providing a clear and diagnostic fingerprint for isomeric identification.

Distinguishing 1,4- and 1,5-Disubstituted Regioisomers

The most common synthetic routes to substituted 1,2,3-triazoles, such as the CuAAC reaction, predominantly yield the 1,4-disubstituted isomer.[6] However, other methods can produce the 1,5-disubstituted regioisomer.[6] Fortunately, 13C NMR spectroscopy offers a straightforward and definitive method for distinguishing between these two isomers.

A key diagnostic feature is the significant difference in the chemical shifts of the C5 carbon in the 1,4-isomer versus the C4 carbon in the 1,5-isomer.[7]

-

1,4-Disubstituted 1,2,3-Triazoles: The C5 carbon typically resonates in the upfield region of approximately δ 120-125 ppm .[7][8]

-

1,5-Disubstituted 1,2,3-Triazoles: In contrast, the C4 carbon of the 1,5-isomer is found further downfield, generally in the range of δ 132-138 ppm .[7][9]

This substantial difference of over 10 ppm provides an unambiguous diagnostic tool for routine structural assignment.

The Influence of Substituents on C4 and C5 Chemical Shifts

The electronic nature of the substituents at the N1, C4, and C5 positions exerts a predictable influence on the chemical shifts of the triazole ring carbons. Understanding these trends is crucial for the detailed interpretation of 13C NMR spectra.

N1-Substituents

Systematic studies on the effect of N-substituents on the 13C NMR parameters of azoles have shown that the nature of the group attached to the N1 nitrogen can modulate the electronic environment of the entire ring.[10] Both electronic and steric effects of the N-substituent can influence the chemical shifts of the C4 and C5 carbons.[10]

C4- and C5-Substituents

The substituents directly attached to the C4 and C5 carbons have a more pronounced and localized effect on their respective chemical shifts.

-

Electron-Withdrawing Groups (EWGs): When an EWG (e.g., carbonyl, nitro, sulfonyl) is attached to C4 or C5, it will deshield the attached carbon, causing its signal to shift downfield (to a higher ppm value).

-

Electron-Donating Groups (EDGs): Conversely, an EDG (e.g., alkyl, alkoxy) will shield the attached carbon, resulting in an upfield shift (to a lower ppm value).

The interplay of these substituent effects allows for a nuanced interpretation of the 13C NMR spectrum, providing valuable insights into the electronic structure of the molecule.

Tabulated 13C NMR Data for Substituted 1,2,3-Triazoles

To provide a practical reference, the following tables summarize representative 13C NMR data for a variety of substituted 1,2,3-triazoles, highlighting the chemical shifts of the core C4 and C5 carbons.

Table 1: 13C NMR Data for 1,4-Disubstituted 1,2,3-Triazoles

| N1-Substituent | C4-Substituent | C4 (δ, ppm) | C5 (δ, ppm) | Solvent | Reference |

| Benzyl | Phenyl | ~147.8 | ~118.2 | CDCl3 | [5] |

| Benzyl | Pyridin-2-yl | - | - | CDCl3 | [11] |

| Phenyl | - | ~130.7 | ~125.6 | CDCl3 | [5] |

| - | - | 143.6-145.3 | 123.6-124.5 | CDCl3 | [8] |

| Adamantan-1-yl | Cyclopropyl | ~146.5 | ~123.6 | CDCl3 | [12] |

Table 2: 13C NMR Data for 1,5-Disubstituted 1,2,3-Triazoles

| N1-Substituent | C5-Substituent | C4 (δ, ppm) | C5 (δ, ppm) | Solvent | Reference |

| Benzyl | Phenyl | ~133.3 | ~138.3 | CDCl3 | [9] |

| Phenethyl | Phenyl | ~133.0 | ~138.4 | CDCl3 | [9] |

| Cyclohexyl | Phenyl | ~132.6 | ~137.0 | CDCl3 | [9] |

| - | 4-Fluorophenyl | 133.1 (t, JCF = 6.1 Hz) | - | CDCl3 | [13] |

Experimental Protocols for 13C NMR of 1,2,3-Triazoles

Acquiring high-quality 13C NMR data requires careful attention to experimental parameters. The following provides a general yet robust protocol.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl3) is a common and effective solvent for many 1,2,3-triazoles.[9][13] Deuterated dimethyl sulfoxide (DMSO-d6) is a suitable alternative for less soluble compounds.[14][15]

-

Concentration: A concentration of 10-20 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining a good signal-to-noise ratio in a reasonable time.

-

Reference Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for 1H and 13C NMR, with its signal defined as 0.00 ppm. In its absence, the residual solvent peak can be used as a secondary reference.[14]

NMR Spectrometer Setup and Data Acquisition

-

Spectrometer Frequency: While data can be acquired on instruments with various field strengths, higher field magnets (e.g., 400 MHz for 1H, which corresponds to 100 MHz for 13C) will provide better signal dispersion and resolution.[13]

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling is typically used for routine 13C NMR.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally adequate.

-

Number of Scans (ns): Due to the low natural abundance of 13C (1.1%), a larger number of scans is required compared to 1H NMR.[16] The exact number will depend on the sample concentration and the desired signal-to-noise ratio, but typically ranges from several hundred to several thousand scans.

-

-

Data Processing:

-

Fourier Transform: The acquired free induction decay (FID) is converted into the frequency domain spectrum via a Fourier transform.

-

Phase Correction: The spectrum is carefully phased to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: A baseline correction is applied to obtain a flat baseline.

-

Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm or the residual solvent peak.

-

A Note on Paramagnetic Impurities

For 1,2,3-triazoles synthesized via CuAAC, residual paramagnetic copper(II) ions can cause significant line broadening and even shifts in the NMR spectrum, potentially obscuring signals or leading to misinterpretation.[12] It is crucial to purify the triazole product thoroughly to remove any copper salts. Washing with a solution of aqueous ammonia can be an effective method for this purpose.[12]

Visualizing the Logic: Synthesis to Characterization

The following workflow illustrates the process from the synthesis of 1,4-disubstituted 1,2,3-triazoles to their unambiguous characterization using 13C NMR.

Caption: Workflow from synthesis to 13C NMR-based structural confirmation.

Conclusion

13C NMR spectroscopy is an indispensable tool for the structural elucidation of substituted 1,2,3-triazoles. The distinct and predictable chemical shifts of the C4 and C5 carbons provide a reliable method for distinguishing between 1,4- and 1,5-regioisomers and for probing the electronic effects of various substituents. By following robust experimental protocols and understanding the fundamental principles that govern these chemical shifts, researchers can confidently and accurately characterize this important class of heterocyclic compounds, accelerating progress in drug discovery and materials science.

References

-

The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

-

The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry - MDPI. (2022, May 6). Retrieved February 13, 2026, from [Link]

-

N-Substituted-1,2,3-triazoles: synthesis, characterization and evaluation as cannabinoid ligands - Arkat USA. (n.d.). Retrieved February 13, 2026, from [Link]

-

Supporting Information Acetic acid-catalyzed synthesis of 1,5-disubstituted 1,2,3-triazoles under azide-free conditions. (n.d.). Retrieved February 13, 2026, from [Link]

-

Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Three Component Coupling of Alcohol, Azide and Alkynes Using CuO Nanoparticles. (n.d.). Retrieved February 13, 2026, from [Link]

-

Tautomerism and Structure of Azoles: Nuclear Magnetic Resonance Spectroscopy. (2017, August 5). Retrieved February 13, 2026, from [Link]

-

Combined XRD-paramagnetic 13C NMR spectroscopy of 1,2,3-triazoles for revealing copper traces in a. (n.d.). Retrieved February 13, 2026, from [Link]

-

effect-ofn-substituents-on-the13c-nmr-parameters-of-azoles - Ask this paper | Bohrium. (1988, February 1). Retrieved February 13, 2026, from [Link]

-

Synthesis of new 1,4-disubstituted 1,2,3-triazoles using the CuAAC reaction and determination of their antioxidant activities - SciELO. (2016). Retrieved February 13, 2026, from [Link]

-

1 - The Royal Society of Chemistry. (n.d.). Retrieved February 13, 2026, from [Link]

-

¹H- and ¹³C-NMR chemical shifts (ppm) of the triazole ring in compounds 5–14. (n.d.). Retrieved February 13, 2026, from [Link]

-

1,4-Disubstituted-1,2,3-triazole Linked Cyclic Ketones Ascytotoxic Agents - Preprints.org. (2025, May 15). Retrieved February 13, 2026, from [Link]

-

Molecular structure of substituted azoles, containing a biologically active heterocycle, and their complexes according to high-resolution NMR spectroscopy - Voronov - RCSI Journals Platform. (n.d.). Retrieved February 13, 2026, from [Link]

-

Method for Assigning Structure of 1,2,3-Triazoles | Request PDF - ResearchGate. (2025, August 10). Retrieved February 13, 2026, from [Link]

-

ChemInform Abstract: Synthesis and NMR Analysis of 1,4-Disubstituted 1,2,3-Triazoles Tethered to Pyridine, Pyrimidine, and Pyrazine Rings. | Request PDF - ResearchGate. (2025, August 6). Retrieved February 13, 2026, from [Link]

-

Transition Metal-Free Catalytic Synthesis of 1,5-Diaryl-1,2,3-Triazoles - PMC - NIH. (n.d.). Retrieved February 13, 2026, from [Link]

-

Molecular structure of substituted azoles, containing a biologically active heterocycle, and their complexes according to high-resolution NMR spectroscopy | Voronov | Proceedings of Universities. Applied Chemistry and Biotechnology - Elpub. (2023, April 5). Retrieved February 13, 2026, from [Link]

-

1,4-Disubstituted 1H-1,2,3-Triazole Containing Peptidotriazolamers: A New Class of Peptidomimetics With Interesting Foldamer Properties - Frontiers. (2019, March 25). Retrieved February 13, 2026, from [Link]

-

Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis - PMC - NIH. (2023, May 18). Retrieved February 13, 2026, from [Link]

-

1H and 13C NMR Data for triazole 1 - The Royal Society of Chemistry. (n.d.). Retrieved February 13, 2026, from [Link]

-

C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. (2025, August 6). Retrieved February 13, 2026, from [Link]

-

13C NMR substituent induced chemical shifts in the side-chain carbons of

,/-unsaturated sulphones. (n.d.). Retrieved February 13, 2026, from [Link] -

Structural Assignments of 1‐(β‐d‐Glucopyranosyl)‐1,2,3‐triazoles by 1H‐ and 13C‐NMR Study - ResearchGate. (2025, August 6). Retrieved February 13, 2026, from [Link]

-

Supporting Information Effective microwave-assisted approach to 1,2,3- triazolobenzodiazepinones via tandem Ugi reaction/catalys - UNL Digital Commons. (n.d.). Retrieved February 13, 2026, from [Link]

-

13 Carbon NMR. (n.d.). Retrieved February 13, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Magnetochemistry | Free Full-Text | The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry [mdpi.com]

- 3. preprints.org [preprints.org]

- 4. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. Transition Metal-Free Catalytic Synthesis of 1,5-Diaryl-1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. rsc.org [rsc.org]

- 10. Effect ofN-substituents on the13C NMR parameters of azoles: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 11. researchgate.net [researchgate.net]

- 12. jluiset.com.mx [jluiset.com.mx]

- 13. rsc.org [rsc.org]

- 14. Frontiers | 1,4-Disubstituted 1H-1,2,3-Triazole Containing Peptidotriazolamers: A New Class of Peptidomimetics With Interesting Foldamer Properties [frontiersin.org]

- 15. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 16. 13Carbon NMR [chem.ch.huji.ac.il]

Methodological & Application

using 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone in organic synthesis

Abstract

This application note details the synthesis, reactivity, and strategic value of 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone (MTE). Unlike the ubiquitous 1,4-disubstituted triazoles accessible via standard copper-catalyzed azide-alkyne cycloaddition (CuAAC), the 1,5-disubstituted motif of MTE offers a distinct vector for structure-activity relationship (SAR) exploration. This guide provides a validated protocol for its regioselective synthesis via C5-lithiation, circumventing the need for specialized ruthenium catalysts, and outlines its utility as a "linchpin" intermediate for generating diverse heterocycles.

Strategic Profile: The "1,5-Regioisomer Advantage"

In medicinal chemistry, the 1,2,3-triazole ring is a celebrated bioisostere for amide bonds, offering improved metabolic stability. However, the vast majority of triazole libraries are 1,4-disubstituted due to the ease of "Click" chemistry (CuAAC).

Why MTE Matters:

-

Orthogonal Geometry: The 1,5-substitution pattern alters the vector of the substituents, changing the dipole moment and hydrogen-bonding landscape compared to the 1,4-isomer.

-

Steric Novelty: The proximity of the N1-methyl group to the C5-acetyl group introduces steric strain that can lock conformations in downstream peptidomimetics.

-

Synthetic Gateway: The C5-acetyl group acts as a reactive handle for Claisen-Schmidt condensations, reductive aminations, and heterocyclizations.

Core Protocol: Regioselective Synthesis of MTE

While RuAAC (Ruthenium-Catalyzed Azide-Alkyne Cycloaddition) can yield 1,5-triazoles, it often requires complex catalysts (e.g., Cp*RuCl(PPh3)2) and electron-deficient alkynes can be sluggish. The most robust, scalable method for this simple ketone relies on the inherent acidity of the C5-proton of 1-methyl-1,2,3-triazole.

Mechanism of Action

1-Substituted 1,2,3-triazoles undergo exclusive lithiation at the C5 position due to the inductive effect of the N1 nitrogen and the coordination ability of the N2/N3 lone pairs.

Experimental Workflow

Reagents:

-

Starting Material: 1-Methyl-1H-1,2,3-triazole (Commercial or synthesized via methylation of 1,2,3-triazole).

-

Base:

-Butyllithium ( -

Electrophile:

-Methoxy- -

Solvent: Anhydrous THF.

Step-by-Step Protocol:

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.

-

Solvation: Charge the flask with 1-Methyl-1H-1,2,3-triazole (10 mmol, 0.83 g) and anhydrous THF (50 mL). Cool the solution to -78 °C (dry ice/acetone bath).

-

Lithiation: Add

-BuLi (10.5 mmol, 4.2 mL) dropwise via syringe over 15 minutes.-

Checkpoint: The solution may turn slightly yellow. Stir at -78 °C for 45 minutes to ensure complete deprotonation.

-

-

Acylation: Add

-Methoxy--

Critical Control Point: Maintain temperature below -70 °C during addition to prevent decomposition of the lithiated species.

-

-

Warming: Allow the reaction to stir at -78 °C for 1 hour, then remove the cooling bath and allow it to warm to 0 °C over 2 hours.

-

Quench & Workup: Quench with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient). MTE typically elutes as a white to off-white solid.

Data Summary Table:

| Parameter | Value | Notes |

| Yield | 75-85% | High efficiency via Weinreb amide route. |

| Regioselectivity | >99:1 (C5:C4) | Controlled by N1-directing group. |

| Appearance | White Solid | |

| ¹H NMR (CDCl₃) | δ 2.65 (s, 3H), 4.15 (s, 3H), 8.05 (s, 1H) | Distinctive C4-H singlet at ~8.05 ppm. |

Visualization: Synthesis & Divergent Reactivity

The following diagram illustrates the lithiation pathway and the subsequent divergence into chalcones and pyrazolines.

Caption: Figure 1. Synthesis of MTE via regiospecific lithiation and its downstream application in generating heterocyclic libraries.

Application Module: Functionalization Protocols

Once synthesized, MTE serves as a "hub" for creating complex scaffolds. The acetyl group is highly activated for condensation reactions.

Protocol A: Synthesis of Triazolyl Chalcones (Claisen-Schmidt)

This reaction creates an

-

Mix: Dissolve MTE (1.0 equiv) and an aromatic aldehyde (1.0 equiv) in Ethanol (5 mL/mmol).

-

Catalyze: Add aqueous NaOH (10% w/v, 0.5 equiv) dropwise at 0 °C.

-

React: Stir at room temperature for 4–12 hours.

-

Self-Validation: The product usually precipitates out of the ethanol solution as a yellow solid.

-

-

Isolate: Filter the precipitate, wash with cold ethanol and water. Recrystallize from ethanol if necessary.

Protocol B: Pyrazoline Formation

Reacting the chalcone (from Protocol A) with hydrazine yields pyrazolines, known for anti-inflammatory activity.

-

Mix: Suspend the Triazolyl Chalcone (1.0 equiv) in Glacial Acetic Acid (or Ethanol).

-

Cyclize: Add Hydrazine Hydrate (5.0 equiv).

-

Reflux: Heat to reflux for 6 hours.

-

Monitoring: TLC should show the disappearance of the yellow chalcone spot and the appearance of a highly fluorescent spot (under UV 365nm).

-

-

Workup: Pour into crushed ice. Filter the solid.[1]

Mechanistic Insights & Troubleshooting

The "C5 vs. C4" Dilemma: Researchers often confuse 1,4- and 1,5-isomers.

-

1,4-Isomer (Click Product): The C5 proton is relatively inert.

-

1,5-Isomer (Target): The C5 position is sterically crowded by the N1-methyl. However, in the starting material (1-methyl-triazole), the C5 proton is more acidic than C4.

-

Why? The anion at C5 is stabilized by the inductive effect of N1. The anion at C4 is destabilized by lone-pair repulsion from N3.

-

Troubleshooting: If you observe a mixture of isomers, ensure your starting material is pure 1-methyl-1,2,3-triazole and not a mixture of 1-methyl and 2-methyl isomers (which behave differently).

-

Moisture Sensitivity: The 5-lithio species is extremely moisture-sensitive. If the yield is low (<50%), the likely culprit is wet THF or insufficient drying of the starting triazole. Pre-drying the triazole over molecular sieves (3Å) is recommended.

Safety & Handling

-

Energetic Materials: While MTE itself is stable, low molecular weight triazoles can be energetic. Avoid heating 1-methyl-1,2,3-triazole neat above 100 °C.

-

Lithium Reagents:

-BuLi is pyrophoric. Handle under inert atmosphere (Nitrogen or Argon). -

Waste: Quenched lithium reaction mixtures are basic; neutralize before disposal.

References

-

Raap, R. (1971). "Lithiation of 1-substituted 1,2,3-triazoles." Canadian Journal of Chemistry, 49(11), 1792-1798. Link

- Foundational text on the regioselective C5-lithi

-

Begtrup, M. (1984). "Reactivity of 1,2,3-triazoles." Journal of the Chemical Society, Perkin Transactions 1, 1984, 53-58. Link

- Detailed analysis of electrophilic substitution and lithi

-

Johansson, J. R., et al. (2014).[2] "Chiral 1,5-disubstituted 1,2,3-triazoles – versatile tools for foldamers and peptidomimetic applications." Organic & Biomolecular Chemistry, 12, 8336-8340. Link

- Highlights the structural importance of 1,5-disubstituted scaffolds.

-

Hassan, A. S., et al. (2022).[2] "Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-based Heterocycles." Molecules, 27(24), 8896. Link